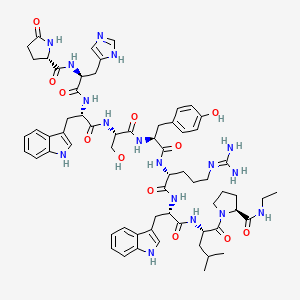
sGnRH-A
概要
説明
Salmon Gonadotropin-Releasing Hormone Analog (sGnRH-A) is a synthetic peptide that mimics the natural gonadotropin-releasing hormone found in salmon. This compound plays a crucial role in regulating reproductive processes by stimulating the release of gonadotropins, which in turn influence gonadal function. This compound is widely used in aquaculture, veterinary medicine, and scientific research due to its ability to induce ovulation and enhance reproductive performance .
作用機序
Target of Action
The primary target of the salmon gonadotropin releasing hormone D-arg6 analog ethyl amide is the pituitary gland . The compound specifically interacts with the gonadotropin-releasing hormone (GnRH) receptors in the pituitary, which play a crucial role in the regulation of reproductive processes .
Mode of Action
The compound, being an analog of salmon gonadotropin-releasing hormone (sGnRHa), mimics the action of the natural hormone . It binds to the GnRH receptors in the pituitary gland, triggering the release of stored gonadotropins . This release is further facilitated by a dopamine inhibitor present in the compound, which removes any inhibition of GnRH release .
Biochemical Pathways
Upon binding to the GnRH receptors, the compound initiates a cascade of biochemical reactions leading to the release of gonadotropins . These gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), then act on the gonads (ovaries in females and testes in males) to stimulate gamete maturation .
Result of Action
The primary result of the compound’s action is the stimulation of ovulation and spermiation in sexually mature fish . By triggering the release of gonadotropins, the compound effectively induces the final maturation of gametes, aiding in spawning .
生化学分析
Biochemical Properties
Salmon gonadotropin releasing hormone D-arg6 analog ethyl amide plays a significant role in biochemical reactions related to reproduction. It interacts with gonadotropin-releasing hormone receptors (GnRHR) on the surface of pituitary cells. Upon binding to these receptors, it triggers a cascade of intracellular events leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones are essential for the maturation of gametes and the induction of ovulation in fish .
Cellular Effects
The effects of salmon gonadotropin releasing hormone D-arg6 analog ethyl amide on cells are profound. It influences cell signaling pathways by activating GnRHR, which in turn stimulates the production of cyclic AMP (cAMP) and inositol triphosphate (IP3). These secondary messengers play a crucial role in the regulation of gene expression and cellular metabolism. The compound also affects the expression of genes involved in steroidogenesis, leading to increased production of sex steroids such as estrogen and testosterone .
Molecular Mechanism
At the molecular level, salmon gonadotropin releasing hormone D-arg6 analog ethyl amide exerts its effects by binding to GnRHR on the surface of pituitary cells. This binding activates G-proteins, which then stimulate adenylate cyclase to produce cAMP. The increase in cAMP levels activates protein kinase A (PKA), which phosphorylates target proteins involved in the release of LH and FSH. Additionally, the compound can activate phospholipase C (PLC), leading to the production of IP3 and diacylglycerol (DAG), which further propagate the signal .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of salmon gonadotropin releasing hormone D-arg6 analog ethyl amide can vary over time. The compound is relatively stable, but its activity can decrease due to degradation by proteolytic enzymes. Long-term exposure to the compound can lead to desensitization of GnRHR, reducing its effectiveness in stimulating gonadotropin release. Studies have shown that repeated administration of the compound can maintain its effectiveness, but the timing and dosage need to be carefully controlled .
Dosage Effects in Animal Models
The effects of salmon gonadotropin releasing hormone D-arg6 analog ethyl amide vary with different dosages in animal models. Low doses can effectively induce gonadotropin release and spawning, while higher doses may lead to adverse effects such as overstimulation of the pituitary gland and disruption of normal reproductive cycles. Toxic effects at high doses include reduced fertility and potential damage to reproductive tissues .
Metabolic Pathways
Salmon gonadotropin releasing hormone D-arg6 analog ethyl amide is involved in metabolic pathways related to reproduction. It interacts with enzymes such as adenylate cyclase and phospholipase C, which are crucial for the production of secondary messengers like cAMP and IP3. These messengers regulate various metabolic processes, including steroidogenesis and gamete maturation .
Transport and Distribution
Within cells and tissues, salmon gonadotropin releasing hormone D-arg6 analog ethyl amide is transported and distributed through the bloodstream. It binds to GnRHR on the surface of target cells, facilitating its uptake and subsequent intracellular signaling. The compound’s distribution is influenced by its binding affinity to transport proteins and receptors, which determine its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of salmon gonadotropin releasing hormone D-arg6 analog ethyl amide is primarily at the plasma membrane, where it binds to GnRHR. This localization is crucial for its activity, as it allows the compound to interact with membrane-bound receptors and initiate intracellular signaling pathways. Post-translational modifications, such as phosphorylation, can also influence its localization and function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sGnRH-A involves solid-phase peptide synthesis (SPPS), a method commonly used for creating peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high purity and yield. The final product undergoes rigorous purification using high-performance liquid chromatography (HPLC) and is characterized by mass spectrometry and amino acid analysis to confirm its structure and purity .
化学反応の分析
Types of Reactions
sGnRH-A primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions. it can be modified through chemical conjugation to enhance its stability or bioactivity .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Protecting Groups: t-Butyloxycarbonyl (Boc), Fluorenylmethyloxycarbonyl (Fmoc)
Cleavage Reagents: Trifluoroacetic acid (TFA)
Major Products
The primary product of this compound synthesis is the peptide itself. Modifications can yield conjugates with enhanced properties, such as increased resistance to enzymatic degradation or improved receptor binding affinity .
科学的研究の応用
sGnRH-A has a wide range of applications in scientific research:
Aquaculture: Used to induce spawning in fish species, improving breeding efficiency and productivity.
Veterinary Medicine: Employed to control reproductive cycles in livestock and pets, enhancing fertility and managing breeding programs.
Endocrinology Research: Utilized to study the regulation of gonadotropin release and its effects on reproductive physiology.
Cancer Research: Investigated for its potential to modulate hormone-dependent cancers by regulating gonadotropin levels.
類似化合物との比較
Similar Compounds
- Chicken Gonadotropin-Releasing Hormone II (cGnRH-II)
- Mammalian Gonadotropin-Releasing Hormone (mGnRH)
- Lamprey Gonadotropin-Releasing Hormone (lGnRH)
Uniqueness
sGnRH-A is unique due to its high affinity for salmonid GnRHR and its potent ability to induce ovulation in fish species. Compared to other GnRH analogs, this compound has a more pronounced effect on fish reproductive physiology, making it particularly valuable in aquaculture .
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H83N17O12/c1-4-68-62(92)53-16-10-24-81(53)63(93)51(25-35(2)3)79-58(88)48(27-37-30-70-43-13-7-5-11-41(37)43)76-55(85)45(15-9-23-69-64(65)66)74-57(87)47(26-36-17-19-40(83)20-18-36)75-61(91)52(33-82)80-59(89)49(28-38-31-71-44-14-8-6-12-42(38)44)77-60(90)50(29-39-32-67-34-72-39)78-56(86)46-21-22-54(84)73-46/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,87)(H,75,91)(H,76,85)(H,77,90)(H,78,86)(H,79,88)(H,80,89)(H4,65,66,69)/t45-,46+,47+,48+,49+,50+,51+,52+,53+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXUQVSYYFRRBD-OIAWHVPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H83N17O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873506 | |
| Record name | [D-Arg6,Pro9-NEt]Salmon GnRH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96497-82-4 | |
| Record name | 5-Oxo-pro-his-trp-ser-tyr-gly-trp-leu-pro-glynh2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096497824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [D-Arg6,Pro9-NEt]Salmon GnRH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 96497-82-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALMON GONADOTROPIN RELEASING HORMONE D-ARG6 ANALOG ETHYL AMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHI058YG4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


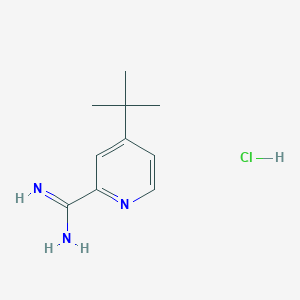

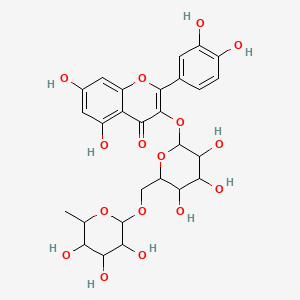
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B3030748.png)
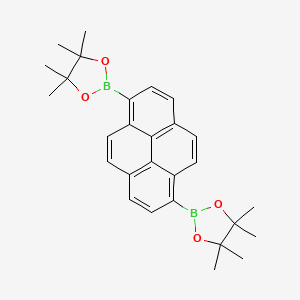
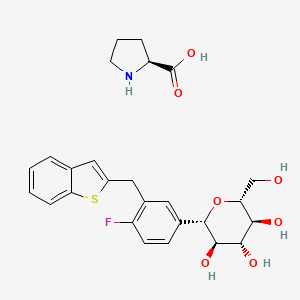
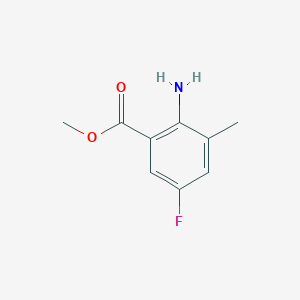
![3-Methylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B3030760.png)

![5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B3030764.png)
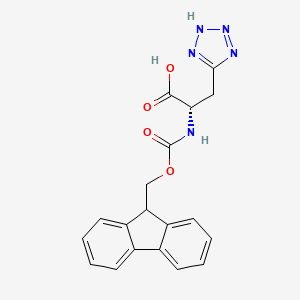

![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B3030767.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B3030768.png)
